molecular formula C16H22N6O4 B12786751 4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;2-hydroxy-2-oxoacetate CAS No. 73398-74-0

4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;2-hydroxy-2-oxoacetate

Cat. No.: B12786751
CAS No.: 73398-74-0
M. Wt: 362.38 g/mol
InChI Key: NUHPHDNZTIRAJU-UHFFFAOYSA-M
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Description

4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;2-hydroxy-2-oxoacetate is a complex organic compound that features a triazolium ring and a diazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;2-hydroxy-2-oxoacetate typically involves multiple steps. The initial step often includes the formation of the triazolium ring, followed by the introduction of the diazenyl group. The reaction conditions usually require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The diazenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazolium derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;2-hydroxy-2-oxoacetate has several scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The triazolium ring and diazenyl group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;2-hydroxy-2-oxoacetate is unique due to its combination of a triazolium ring and a diazenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

73398-74-0

Molecular Formula

C16H22N6O4

Molecular Weight

362.38 g/mol

IUPAC Name

4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C14H21N6.C2H2O4/c1-5-20(6-2)13-9-7-12(8-10-13)16-17-14-18(3)11-15-19(14)4;3-1(4)2(5)6/h7-11H,5-6H2,1-4H3;(H,3,4)(H,5,6)/q+1;/p-1

InChI Key

NUHPHDNZTIRAJU-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](C=NN2C)C.C(=O)(C(=O)[O-])O

Origin of Product

United States

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